molecular formula C11H12ClNO2 B12969449 (R)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

(R)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B12969449
M. Wt: 225.67 g/mol
InChI Key: URVIHWAEHOYZOI-SECBINFHSA-N
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Description

®-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chiral compound with potential applications in various scientific fields. This compound features a naphthalene core with amino and chloro substituents, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps:

    Starting Material: The synthesis often begins with a naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The amino group at the 5-position is introduced through nucleophilic substitution, often using ammonia or an amine derivative.

    Hydrogenation: The tetrahydronaphthalene ring is formed via catalytic hydrogenation, using catalysts such as palladium on carbon.

    Resolution: The chiral center is resolved using chiral acids or bases to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and hydrogenation steps, and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or alcohols under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Hydroxy or alkoxy-substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding stereochemistry in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its derivatives might find applications in the development of new polymers or as additives in various formulations.

Mechanism of Action

The mechanism of action of ®-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways would depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride: The enantiomer of the compound .

    5-amino-2-chloronaphthalene-1-carboxylic acid: Lacks the tetrahydro ring, providing a comparison for the effects of saturation.

    5-amino-2-chloro-1-naphthoic acid: Similar structure but without the hydrochloride salt.

Uniqueness

®-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and chloro substituents on a tetrahydronaphthalene ring. This combination of features makes it particularly valuable for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(5R)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-8-5-4-6-7(10(8)11(14)15)2-1-3-9(6)13/h4-5,9H,1-3,13H2,(H,14,15)/t9-/m1/s1

InChI Key

URVIHWAEHOYZOI-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)C(=O)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)C(=O)O)N

Origin of Product

United States

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